molecular formula C7H10N2O B011873 3-Methoxy-2,5-dimethylpyrazine CAS No. 19846-22-1

3-Methoxy-2,5-dimethylpyrazine

Cat. No. B011873
CAS RN: 19846-22-1
M. Wt: 138.17 g/mol
InChI Key: QYRGVELVPYDICQ-UHFFFAOYSA-N
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Description

3-Methoxy-2,5-dimethylpyrazine is a chemical compound known for its musty, moldy aroma, and has been identified as a significant contributor to cork taint in wines, second only to 2,4,6-trichloroanisole in terms of its impact on the wine industry (Simpson, Capone, & Sefton, 2004). It is characterized by a complex synthesis process, distinct molecular structure, and specific chemical and physical properties, which are explored through scientific research.

Synthesis Analysis

The synthesis of related pyrazine derivatives involves sophisticated chemical reactions, including Suzuki cross-coupling reactions and the use of various starting materials such as 2,5-dibromo-3,6-dimethylpyrazine for the synthesis of phenylene-2,5-dimethylpyrazinyl co-oligomers. These processes yield compounds with significant photoluminescence and potential for electroluminescence applications (Türksoy, Hughes, Batsanov, & Bryce, 2003).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, has been studied using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) and other computational methods provide insights into the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, indicating the compound's electronic and charge transfer properties (Alphonsa, Loganathan, Anand, & Kabilan, 2016).

Chemical Reactions and Properties

Pyrazine compounds exhibit a range of chemical reactivities, including the ability to undergo Suzuki coupling reactions for the synthesis of co-oligomers with potential optoelectronic applications. These reactions highlight the versatility of pyrazine derivatives in synthesizing materials with desirable photoluminescent properties for technological applications (Türksoy et al., 2003).

Physical Properties Analysis

The physical properties of pyrazine derivatives, including 3-methoxy-2,5-dimethylpyrazine, are characterized by their significant photoluminescence, which has been exploited in the development of materials with potential applications in electroluminescence and other optoelectronic devices. The properties of these compounds are influenced by their molecular structure, including the angles between the pyrazine and aryl rings, which affect their optical properties (Türksoy et al., 2003).

Chemical Properties Analysis

The chemical properties of 3-methoxy-2,5-dimethylpyrazine and related compounds are defined by their molecular structures and the functional groups present. These properties are crucial in understanding the compound's reactivity, potential as a photoluminescent material, and its role in applications such as wine cork taint and optoelectronic devices. The synthesis and characterization of these compounds provide valuable insights into their potential applications and effects on product quality (Simpson et al., 2004); (Türksoy et al., 2003).

Scientific Research Applications

  • Synthesizing Co-Oligomers and Teraryl Derivatives : It is utilized in synthesizing phenylene-2,5-dimethylpyrazine co-oligomers and teraryl derivatives for blue electroluminescence in specific applications (Türksoy et al., 2003).

  • Studying Hepatic Microsomal Monooxygenase System : The compound is also used in research to study the interactions of heterocyclic Maillard products with the hepatic microsomal monooxygenase system (Hahnemann et al., 1989).

  • Replicating Opium Odour : This chemical is used to represent the original opium odour effectively (Buchbauer et al., 1994).

  • Application in Cigarette Perfumery : It is applied in cigarette perfumery to enhance after-taste and aroma (Fu Jianshan & Yang Hua-wu, 2004).

  • Inhibitory Action on Uterus of Rats : 2,5-dimethylpyrazine, a related compound, may have a direct inhibitory action on the uterus of rats, affecting uterus weight and uptake of 3H-estradiol (Yamada et al., 1992).

  • Role in Wine Cork Taint : 2-methoxy-3,5-dimethylpyrazine is a potent compound responsible for a "fungal must" taint in wine corks, creating an unpleasant, musty, and moldy aroma (Simpson et al., 2004).

  • Potential Central Nervous Depressant : It has potential as a central nervous depressant, but its hypnotic and anticonvulsant activity is weak and relatively nontoxic (Nishie et al., 1970).

  • Anti-Depressant Activities : 3-(4-Methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline, a related compound, reduced immobility times in mice at a specific dose (Palaska et al., 2001).

  • Role in Warning Odor of Butterflies and Moths : Pyrazines, the class of chemicals to which 3-Methoxy-2,5-dimethylpyrazine belongs, are identified as odor components in butterflies and moths, playing a role in their generalized warning system (Rothschild et al., 1984).

  • Impact on Wine Aroma : The threshold value for 2-methoxy-3-isobutylpyrazine in certain wines affects the green bell pepper character in these wines (Roujou de Boubée et al., 2000).

Future Directions

Future research on 3-Methoxy-2,5-dimethylpyrazine could focus on:



  • Biological Activity : Investigating potential applications in medicine, such as drug development.

  • Synthetic Methods : Developing efficient and scalable synthetic routes.

  • Flavor and Fragrance Industry : Exploring its role in creating novel flavors or fragrances.


Remember that this analysis is based on available data, and further exploration in scientific literature is essential for a comprehensive understanding of this compound’s properties and applications.


properties

IUPAC Name

3-methoxy-2,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRGVELVPYDICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2,5-dimethylpyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Chatonnet, A Fleury, S Boutou - Journal of agricultural and food …, 2010 - ACS Publications
This study identifies a previously isolated bacterium as Rhizobium excellensis, a new species of proteobacteria able to form a large quantity of 2-methoxy-3,5-dimethylpyrazine (MDMP). …
Number of citations: 31 pubs.acs.org
K MATSUURA, M INOMATA, S OIKAWA… - Chemical and …, 1975 - jstage.jst.go.jp
On reacting VII with an excess of phosphorus oxychloride at 170, 3, 6-dichloro-2, 5-bis-(chloromethyl) pyrazine (XI) and 3, 6-dichloro-5—chloromethyl—Q—methylpyrazine 1-oxide (XII) …
Number of citations: 4 www.jstage.jst.go.jp
M Czerny, W Grosch - Journal of Agricultural and Food Chemistry, 2000 - ACS Publications
Aroma extract dilution analysis of raw Arabica coffee revealed 3-isobutyl-2-methoxypyrazine (I), 2-methoxy-3,5-dimethylpyrazine (II), ethyl 2-methylbutyrate (III), ethyl 3-methylbutyrate (IV…
Number of citations: 309 pubs.acs.org
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
R Buchan, M Fraser, PVSKT Lin - The Journal of Organic …, 1985 - ACS Publications
1 H Ph h H ch3 H 7 H CH3 ch3 H ch3 h 2 99-102 8 H ch3 h H h ch3 41 205-208 9 H Ph HH h ch3 21 133-135 10 H ch3 ch3 HH ch3 63 60-61 11 H ch3 h H ch3 ch3 31 yellow oil 12 H …
Number of citations: 12 pubs.acs.org
S Schulz, J Fuhlendorff, H Reichenbach - Tetrahedron, 2004 - Elsevier
Cultures of the myxobacterium Chondromyces crocatus on agar plates were analysed by closed-loop-stripping analysis or solid phase micro extraction. The odour profiles consist …
Number of citations: 123 www.sciencedirect.com
RJ Molyneux, P Schieberle - Journal of agricultural and food …, 2007 - ACS Publications
This perspective is designed to summarize the standards that authors of manuscripts submitted to the Journal of Agricultural and Food Chemistry are expected to follow in establishing …
Number of citations: 125 pubs.acs.org
SN Jenq, SJ Tsai, H Lee - Mutagenesis, 1994 - academic.oup.com
The antimutagenicity of dichloromethane extracts from eight amino acid/sugar model systems was determined using Salmonella typhimurium TA98 against 2-amino-3-methyl-imidazo[4,…
Number of citations: 13 academic.oup.com
AV Schirack, MA Drake, TH Sanders… - Journal of Food …, 2006 - Wiley Online Library
Microwave blanching of peanuts has been explored as an alternative to conventional oven methods based on its speed of operation, energy savings, and efficiency of process control. …
Number of citations: 84 ift.onlinelibrary.wiley.com
F Shahidi, T Aishima, HA Abou-Gharbia… - Journal of the American …, 1997 - Springer
The content of flavor precursor free amino acids in dehulled sesame seeds, subjected to roasting (R), steaming (S), roasting plus steaming (RS) and microwaving (M), was determined …
Number of citations: 45 link.springer.com

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